3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonylethyl group, a dihydrophthalazine ring, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multiple steps, including the formation of the dihydrophthalazine ring and the introduction of the methanesulfonylethyl group. Common reagents used in these reactions include methanesulfonyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylethyl group may play a crucial role in binding to these targets, while the dihydrophthalazine ring can modulate the compound’s overall activity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: shares structural similarities with other phthalazine derivatives, such as:
Uniqueness
The presence of the methanesulfonylethyl group distinguishes this compound from other similar compounds. This unique functional group can impart specific chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12N2O5S |
---|---|
Molecular Weight |
296.30 g/mol |
IUPAC Name |
3-(2-methylsulfonylethyl)-4-oxophthalazine-1-carboxylic acid |
InChI |
InChI=1S/C12H12N2O5S/c1-20(18,19)7-6-14-11(15)9-5-3-2-4-8(9)10(13-14)12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
InChI Key |
FCYYTQDTNHPLFD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.